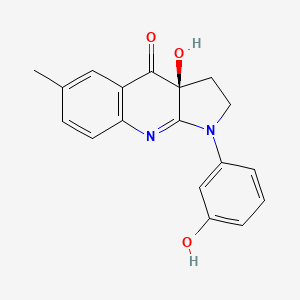

(S)-3'-Hydroxy blebbistatin

描述

属性

IUPAC Name |

(3aS)-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-20(17(18)19-15)12-3-2-4-13(21)10-12/h2-6,9-10,21,23H,7-8H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXUBBKNTWQDFQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC(=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC(=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3'-Hydroxy Blebbistatin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3'-Hydroxy blebbistatin has emerged as a superior research tool for the specific inhibition of non-muscle myosin II (NMII), a key protein involved in various cellular processes such as cell division, migration, and adhesion. Discovered as a polar analog of the widely used myosin II inhibitor, (S)-blebbistatin, this derivative overcomes several of its predecessor's limitations, including low water solubility and interference in fluorescence-based assays. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound, offering a valuable resource for researchers in cell biology and drug discovery.

Discovery and Enhanced Properties

The development of this compound was driven by the need for a more reliable and user-friendly myosin II inhibitor. (S)-blebbistatin, while a potent inhibitor, is hindered by its poor aqueous solubility, photolability, and intrinsic fluorescence, which can lead to experimental artifacts.[1][2][3] A chemical optimization campaign focusing on the D-ring of the blebbistatin scaffold led to the identification of (S)-3'-hydroxyblebbistatin.[1][2] This modification resulted in a significant improvement in its physicochemical properties without compromising its inhibitory activity.

Key Advantages of this compound:

-

Increased Water Solubility: this compound exhibits a 30-fold higher water solubility compared to (S)-blebbistatin, facilitating its use in aqueous buffers and cell culture media.[1][2][3]

-

No Fluorescence Interference: Unlike its parent compound, this compound does not produce fluorescent precipitates, making it compatible with fluorescence microscopy and other fluorescence-based assays.[1][2][3]

-

Preserved Potency: The modification at the 3'-position of the D-ring maintains the potent inhibitory effect on myosin II ATPase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the properties and activity of this compound and its parent compound, (S)-blebbistatin.

| Compound | Water Solubility (µM) | IC50 vs. Myosin II (µM) | Fluorescence Interference |

| (S)-blebbistatin | ~10 | ~2 | Yes |

| This compound | ~300 | ~2-5 | No |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the assessment of its inhibitory activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core quinolinone scaffold followed by modifications to the D-ring. The following is a representative protocol based on published methods.

Step 1: Synthesis of the Quinolone Core

-

Reaction: Condensation of a substituted aniline with a β-ketoester to form the quinolinone ring system.

-

Reagents: Substituted aniline, ethyl acetoacetate, Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Procedure:

-

Dissolve the substituted aniline and ethyl acetoacetate in a suitable solvent (e.g., toluene).

-

Add Eaton's reagent dropwise at a controlled temperature.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the mixture and pour it onto ice.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Step 2: Introduction of the Hydroxyl Group

-

Reaction: Aromatic hydroxylation of the D-ring.

-

Reagents: Quinolone intermediate, oxidizing agent (e.g., potassium persulfate), base (e.g., sodium hydroxide).

-

Procedure:

-

Dissolve the quinolone intermediate in an aqueous solution of sodium hydroxide.

-

Add a solution of potassium persulfate dropwise at a low temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

-

Myosin II ATPase Activity Assay

The inhibitory activity of this compound is typically determined by measuring its effect on the ATPase activity of purified non-muscle myosin II. A common method is the NADH-coupled ATPase assay.

-

Principle: The hydrolysis of ATP by myosin II is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

Reagents:

-

Purified non-muscle myosin II

-

F-actin

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., imidazole buffer with MgCl₂ and KCl)

-

This compound (or other inhibitors)

-

-

Procedure:

-

Prepare a reaction mixture containing all components except ATP in a 96-well plate.

-

Incubate the plate at the desired temperature (e.g., 37 °C).

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of ATP hydrolysis from the linear portion of the absorbance curve.

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway: Myosin II Inhibition by Blebbistatin Analogs

Caption: Inhibition of the actin-myosin cross-bridge cycle by this compound.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Logical Relationship: Advantages of this compound

Caption: Overcoming the limitations of (S)-blebbistatin with this compound.

References

The Structure-Activity Relationship of Blebbistatin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Blebbistatin, a selective inhibitor of myosin II, has become an indispensable tool in cell biology for dissecting the roles of myosin II in a myriad of cellular processes, including cell division, migration, and contraction. However, the parent compound suffers from several drawbacks, including phototoxicity, cytotoxicity, and low solubility, which have spurred the development of numerous analogs with improved properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of blebbistatin analogs, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core structural modifications of the blebbistatin scaffold, their impact on inhibitory potency and selectivity, and the experimental methodologies used for their evaluation.

Core Structure and Mechanism of Action

Blebbistatin exerts its inhibitory effect by binding to a hydrophobic pocket on the myosin II motor domain, at the interface of the 50 kDa upper and lower domains. This binding event traps the myosin in a state with low affinity for actin, thereby preventing the power stroke and inhibiting actomyosin-based contractility.[1][2] The molecule consists of a tricyclic quinolinone core (rings A, B, and C) and a phenyl group (ring D). The SAR of blebbistatin analogs is primarily understood through modifications to these distinct regions.

Structure-Activity Relationship of Blebbistatin Analogs

The development of blebbistatin analogs has focused on modifying the A, C, and D rings to enhance potency, improve physicochemical properties, and reduce off-target effects.

A-Ring Modifications

Modifications to the A-ring of the quinolinone core have been explored to improve the potency and properties of blebbistatin. However, these modifications have generally resulted in a decrease or only a modest improvement in inhibitory activity, suggesting that the A-ring is crucial for maintaining the optimal conformation for binding to the myosin pocket.[3][4]

C-Ring Modifications

The C-ring contains the chiral center at the 3a position, with the (S)-enantiomer being the active inhibitor of myosin II. Modifications to the C-ring have been limited, as alterations in this region can significantly impact the stereochemistry and overall shape of the molecule, often leading to a loss of activity.[5][6]

D-Ring Modifications

The D-ring (phenyl group) has been the most extensively modified part of the blebbistatin scaffold. This is because the D-ring protrudes from the binding pocket, making it more amenable to substitutions without disrupting the core interactions with myosin.[1] These modifications have led to the development of analogs with significantly improved properties.

Key D-Ring Analogs:

-

(p-nitroblebbistatin): The addition of a nitro group at the para position of the D-ring results in a photostable analog that is not cytotoxic.[7] This modification makes it a superior tool for live-cell imaging experiments where the phototoxicity of the parent blebbistatin is a limiting factor.

-

(p-aminoblebbistatin): Reduction of the nitro group in p-nitroblebbistatin to an amino group yields p-aminoblebbistatin. This analog retains photostability and lack of cytotoxicity while exhibiting significantly improved water solubility, making it suitable for a wider range of biological experiments.[8]

Quantitative Data on Blebbistatin Analogs

The inhibitory potency of blebbistatin and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the ATPase activity of different myosin II isoforms. The following tables summarize the available quantitative data for key analogs.

| Compound | Myosin II Isoform | IC50 (µM) | Reference |

| (S)-Blebbistatin | Non-muscle IIA | 0.5 - 5 | [9] |

| Non-muscle IIB | 0.5 - 5 | [9] | |

| Skeletal Muscle | 0.5 - 5 | [9] | |

| Cardiac Muscle | 0.5 - 5 | [9] | |

| Smooth Muscle | ~80 | [9] | |

| (S)-Nitroblebbistatin | Non-muscle IIA | 27 | [8] |

| (p)-Nitroblebbistatin | Rabbit Skeletal Muscle S1 | 0.4 | [10] |

| Human β-Cardiac Myosin S1 | 13 | [10] | |

| Chicken Skeletal Muscle HMM | 0.4 | [10] | |

| Pig Cardiac Myosin | 3.9 | [10] | |

| Chicken Smooth Muscle Myosin S1 | 5.6 | [10] | |

| Human Non-muscle IIA MD | 18 | [10] | |

| Human Non-muscle IIB MD | 14 | [10] | |

| Human Non-muscle IIC MD | 5 | [10] | |

| (p)-Aminoblebbistatin | Rabbit Skeletal Muscle S1 | 1.3 | [8] |

| Dictyostelium discoideum Myosin II MD | 6.6 | [8] |

HMM: Heavy Meromyosin; MD: Motor Domain; S1: Subfragment 1

Experimental Protocols

The evaluation of blebbistatin analogs involves a suite of biochemical and cell-based assays to determine their inhibitory potency, binding affinity, and cellular effects.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity. The inhibition of this activity by blebbistatin analogs is used to determine their IC50 values.

Protocol:

-

Protein Preparation: Purify myosin II subfragments (S1 or HMM) and actin from a suitable source (e.g., rabbit skeletal muscle, chicken gizzard, or insect cells for recombinant proteins).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT).

-

Assay Setup: In a 96-well plate, add the reaction buffer, actin, and varying concentrations of the blebbistatin analog (dissolved in DMSO, with the final DMSO concentration kept below 1%).

-

Initiation: Initiate the reaction by adding a mixture of myosin and ATP (e.g., 1 mM).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.

-

Data Analysis: Plot the percentage of ATPase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the gliding of fluorescently labeled actin filaments over a myosin-coated surface.

Protocol:

-

Flow Cell Preparation: Construct a flow cell by attaching a coverslip to a microscope slide. Coat the inner surface of the coverslip with nitrocellulose.

-

Myosin Immobilization: Introduce a solution of myosin (or HMM) into the flow cell and allow it to adhere to the nitrocellulose-coated surface.

-

Blocking: Block the remaining uncoated surface with a solution of bovine serum albumin (BSA) to prevent non-specific binding of actin.

-

Actin Addition: Introduce fluorescently labeled F-actin into the flow cell.

-

Motility Initiation: Initiate motility by adding a motility buffer containing ATP and the blebbistatin analog at the desired concentration.

-

Imaging: Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

-

Data Analysis: Track the movement of individual actin filaments to determine their velocity. A decrease in velocity in the presence of the inhibitor indicates its inhibitory effect.[13][14][15]

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of blebbistatin analogs on the collective migration of a sheet of cells.

Protocol:

-

Cell Culture: Grow a confluent monolayer of cells (e.g., fibroblasts or epithelial cells) in a multi-well plate.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.

-

Treatment: Replace the medium with fresh medium containing the blebbistatin analog at various concentrations.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the area of the scratch at each time point. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.[1][5][16]

Cytotoxicity (MTT) Assay

This colorimetric assay measures cell viability and is used to assess the cytotoxicity of blebbistatin analogs.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the blebbistatin analog.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the cytotoxic effect of the analog.[17]

Phototoxicity Assay

This assay evaluates the potential of a compound to become toxic upon exposure to light.

Protocol:

-

Cell Culture: Seed cells (e.g., 3T3 fibroblasts) in two separate 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of the blebbistatin analog.

-

Irradiation: Expose one plate to a non-toxic dose of UVA light, while keeping the other plate in the dark as a control.

-

Incubation: Incubate both plates for 24 hours.

-

Viability Assessment: Assess cell viability in both plates using a method such as the Neutral Red Uptake assay or the MTT assay.

-

Data Analysis: Compare the cytotoxicity (IC50 values) of the compound in the irradiated versus the non-irradiated plate. A significant increase in toxicity upon light exposure indicates phototoxicity.[6][10][18]

Signaling Pathways and Logical Relationships

Blebbistatin's primary mechanism of action is the direct inhibition of myosin II. However, this inhibition has downstream consequences on various cellular signaling pathways, particularly those involved in cell adhesion and migration.

Myosin II Inhibition and Cellular Effects

The inhibition of myosin II by blebbistatin and its analogs leads to a cascade of cellular events, starting from the disruption of the actomyosin cytoskeleton and affecting higher-order cellular processes.

Caption: Workflow of Myosin II inhibition by blebbistatin analogs.

Blebbistatin's Impact on Focal Adhesion and Rho-ROCK Signaling

Blebbistatin's inhibition of myosin II-driven contractility has a profound impact on focal adhesions (FAs), the cellular structures that mediate adhesion to the extracellular matrix. This process is intricately linked to the Rho-ROCK signaling pathway.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the myosin II inhibitory potency of A-ring-modified (S)-blebbistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. mdpi.com [mdpi.com]

- 8. [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ATPase assay | Andex [andexbiotech.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]

- 14. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. OECD has published new guidelines | European Society of Toxicology In Vitro [estiv.org]

A Technical Guide to the Chemical Properties of Polar Myosin II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of polar myosin II inhibitors, with a focus on derivatives of the well-characterized inhibitor, blebbistatin. This document details their structure-activity relationships, physicochemical properties, and target specificity. Furthermore, it provides detailed experimental protocols for the characterization of these inhibitors and visualizes key signaling pathways and experimental workflows.

Introduction to Polar Myosin II Inhibitors

Myosin II is a motor protein crucial for a variety of cellular processes, including muscle contraction, cell division, and migration.[1] Its inhibition has been a key area of research for understanding these fundamental biological processes and for developing therapeutics for diseases such as cancer and cardiovascular conditions. The prototypical myosin II inhibitor, blebbistatin, while a potent tool, suffers from several drawbacks including poor water solubility, phototoxicity, and fluorescence interference, limiting its clinical and some research applications.[2] This has driven the development of polar analogs of blebbistatin, designed to overcome these limitations while retaining or improving upon the inhibitory activity and selectivity of the parent compound. This guide focuses on the chemical and biological properties of these next-generation polar myosin II inhibitors.

Chemical Properties and Structure-Activity Relationships

The development of polar myosin II inhibitors has largely centered on modifications to the blebbistatin scaffold. Introducing polar functional groups, such as hydroxyl (-OH) and amino (-NH2), has been a successful strategy to enhance aqueous solubility and reduce undesirable physicochemical properties.

Key Polar Analogs of Blebbistatin

Several polar derivatives of blebbistatin have been synthesized and characterized, demonstrating improved properties for research and potential therapeutic use.

-

(S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: These compounds exhibit a 30-fold higher water solubility compared to (S)-blebbistatin and do not interfere with fluorescence readouts, making them superior research tools.[3]

-

para-aminoblebbistatin: This analog is noted for its improved water solubility, photostability, and reduced phototoxicity compared to blebbistatin.[1]

-

para-nitroblebbistatin: This derivative is both non-cytotoxic and photostable, offering a significant advantage for live-cell imaging and in vivo studies.[4][5]

Physicochemical Properties of Polar Myosin II Inhibitors

The introduction of polar moieties significantly alters the physicochemical properties of the blebbistatin core structure. These changes are critical for improving their utility as research tools and their potential as drug candidates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | IC50 (Rabbit Skeletal Myosin II) | Key Features |

| (S)-Blebbistatin | C18H16N2O2 | 292.33 | Low | 0.5 - 5 µM[1] | Potent inhibitor, but phototoxic, fluorescent, and poorly soluble. |

| (S)-3'-hydroxyblebbistatin | C18H16N2O3 | 308.33 | High (30-fold > Blebbistatin)[3] | Not explicitly stated | High water solubility, no fluorescence interference.[3] |

| (S)-3'-aminoblebbistatin | C18H17N3O2 | 307.35 | High (30-fold > Blebbistatin)[3] | Not explicitly stated | High water solubility, no fluorescence interference.[3] |

| para-aminoblebbistatin | C18H17N3O2 | 307.35 | Improved | ~1.3 µM | Water-soluble, non-fluorescent, photostable.[1] |

| para-nitroblebbistatin | C18H15N3O4 | 337.33 | Improved | Not explicitly stated | Non-cytotoxic, photostable.[4][5] |

Experimental Protocols

Accurate characterization of polar myosin II inhibitors requires robust and well-defined experimental protocols. This section provides detailed methodologies for key assays used to evaluate their inhibitory activity, cell permeability, and cytotoxicity.

Myosin II ATPase Activity Assay (NADH-Coupled)

This assay determines the inhibitory potency (IC50) of a compound by measuring the rate of ATP hydrolysis by myosin II. The decrease in ATP concentration is coupled to the oxidation of NADH, which can be monitored by a decrease in fluorescence.[6]

Materials:

-

Purified non-muscle myosin II

-

F-actin

-

Assay Buffer: 10 mM MOPS, 0.1 mM EGTA, 2 mM MgCl2, 3 mM NaN3

-

10x NADH Buffer: 70 mM MOPS, 10 mM MgCl2, 0.9 mM EGTA, 3 mM NaN3

-

ATP solution (100 mM stock)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Test inhibitor dissolved in DMSO

-

384-well black polystyrene microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing LDH and PK enzymes in myosin buffer. In a separate tube, prepare a substrate mix containing ATP, PEP, and NADH.

-

Prepare Actin Solution: Dilute concentrated actin stock solution in actin buffer and mix thoroughly by pipetting to break down filaments. Centrifuge to remove any precipitated protein.

-

Plate Setup: Add the diluted actin solution to the wells of the 384-well plate.

-

Add Inhibitor: Prepare serial dilutions of the test inhibitor in DMSO and add to the respective wells. Include a DMSO-only control.

-

Add Myosin and Reagent Mix: Add the purified myosin II and the enzyme master mix to the wells.

-

Initiate Reaction: Add the substrate master mix to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.

-

Data Analysis: Calculate the rate of ATPase activity from the slope of the fluorescence decay curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses various transporters.

Materials:

-

Caco-2 cells

-

24-well Transwell plates with polycarbonate membrane inserts

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the polycarbonate membrane of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

-

Assay Preparation: Wash the cell monolayer with pre-warmed HBSS.

-

Apical to Basolateral Permeability (A-B):

-

Add the test inhibitor solution in HBSS to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Basolateral to Apical Permeability (B-A):

-

Add the test inhibitor solution in HBSS to the basolateral chamber.

-

Add fresh HBSS to the apical chamber.

-

Incubate and collect samples from the apical chamber as described above.

-

-

Sample Analysis: Analyze the concentration of the test inhibitor in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to assess the potential for active efflux.

Aqueous Solubility Assay (Kinetic)

This high-throughput assay provides a rapid assessment of the kinetic solubility of a compound in an aqueous buffer.

Materials:

-

Test inhibitor dissolved in DMSO (stock solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV spectrophotometer

-

Filtration apparatus (for direct UV method)

Procedure:

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution of the test inhibitor into the wells of a microtiter plate.

-

Add Buffer: Add PBS to each well to achieve the desired final concentration of the compound.

-

Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).

-

Measurement:

-

Nephelometric Method: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.

-

Direct UV Method: Filter the solution to remove any undissolved particles. Measure the UV absorbance of the filtrate at the appropriate wavelength using a UV spectrophotometer.

-

-

Data Analysis: Calculate the solubility based on the highest concentration of the compound that does not show significant precipitation (nephelometry) or by quantifying the concentration in the filtrate against a standard curve (direct UV).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to screen for the cytotoxic effects of chemical compounds.

Materials:

-

Adherent cell line (e.g., HeLa, A549)

-

96-well cell culture plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test inhibitor dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for cytotoxicity by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

Myosin II activity is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting the effects of myosin II inhibitors and for designing new therapeutic strategies. The two major pathways controlling myosin II activity are the Rho/ROCK and the MLCK pathways, both of which converge on the phosphorylation of the myosin regulatory light chain (RLC).

Rho/ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) pathway is a central regulator of actomyosin contractility.

Caption: The Rho/ROCK signaling pathway leading to myosin II activation.

Myosin Light Chain Kinase (MLCK) Signaling Pathway

The Myosin Light Chain Kinase (MLCK) pathway provides a more direct route for calcium-dependent regulation of myosin II activity.

Caption: The MLCK signaling pathway for myosin II regulation.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel polar myosin II inhibitor.

Caption: A generalized experimental workflow for characterizing polar myosin II inhibitors.

Conclusion

The development of polar myosin II inhibitors has addressed key limitations of earlier compounds, providing researchers with more robust and versatile tools to probe the multifaceted roles of myosin II in health and disease. The enhanced physicochemical properties of these analogs, particularly their increased aqueous solubility and reduced phototoxicity, open new avenues for in vivo studies and drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to facilitate further research and the rational design of the next generation of myosin II-targeted therapeutics.

References

- 1. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Cellular Effects of (S)-3'-Hydroxy blebbistatin Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3'-Hydroxy blebbistatin is a derivative of the well-characterized myosin II inhibitor, blebbistatin. Developed to overcome some of the limitations of its parent compound, this compound offers superior properties for research applications, making it a valuable tool for investigating the roles of non-muscle myosin II in various cellular processes. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound, like its parent compound, is a selective inhibitor of the ATPase activity of several myosin II isoforms.[3] Myosin II is a motor protein that plays a crucial role in converting chemical energy from ATP hydrolysis into mechanical force, driving processes such as muscle contraction, cell motility, and cytokinesis. The inhibitory action of blebbistatin and its derivatives occurs by binding to a pocket on the myosin heavy chain, stabilizing the myosin-ADP-Pi complex and thereby preventing the release of inorganic phosphate (Pi).[4] This traps myosin II in a state with low affinity for actin, effectively inhibiting the power stroke and subsequent force generation.

Quantitative Data: Myosin II Inhibition

While the primary literature on this compound states that it has "preserved potency" compared to (S)-blebbistatin, a specific IC50 data table for this derivative is not provided.[3] Therefore, the following table summarizes the IC50 values for the parent compound, (S)-(-)-blebbistatin, against various myosin II isoforms to provide a reference for its inhibitory activity.

| Myosin II Isoform | IC50 (µM) | Reference |

| Non-muscle myosin IIA | 0.5 - 5 | [5] |

| Non-muscle myosin IIB | 0.5 - 5 | [5] |

| Skeletal muscle myosin II | 0.5 - 2.0 | [5] |

| Smooth muscle myosin | ~80 | [5] |

| Cardiac muscle myosin | 1.12 | [5] |

Experimental Protocols

Myosin II ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin II in the presence and absence of this compound to determine its inhibitory effect.

Materials:

-

Purified myosin II protein

-

F-actin

-

This compound

-

Assay Buffer: 20 mM imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT

-

ATP solution (e.g., 100 mM)

-

Malachite green reagent or NADH-coupled assay system

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

In a 96-well plate, add a constant amount of purified myosin II protein to each well.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of F-actin and ATP to each well.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green assay or a coupled-enzyme system that links ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

-

Cultured cells (e.g., fibroblasts, epithelial cells)

-

Culture medium

-

This compound

-

24-well or 96-well culture plates

-

Pipette tips (p200 or p1000) or a specialized wound-making tool

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the wells with sterile PBS to remove detached cells.

-

Replace the medium with fresh culture medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the wound area at time zero (T=0).

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same wound areas at regular intervals (e.g., every 6, 12, or 24 hours).

-

Quantify the wound closure over time by measuring the area of the cell-free region in the images.

-

Compare the rate of wound closure in the presence of this compound to the control to determine its effect on cell migration.

Cytokinesis Inhibition Assay

This assay evaluates the ability of this compound to block cell division, leading to the formation of multinucleated cells.

Materials:

-

Actively dividing cultured cells (e.g., HeLa, NIH3T3)

-

Culture medium

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells in a culture plate or on coverslips at a low to medium density to allow for cell division.

-

Allow the cells to attach and resume proliferation.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a period that allows for at least one cell cycle to complete (e.g., 24-48 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Stain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of multinucleated cells (cells with two or more nuclei) in the treated and control populations.

-

An increase in the percentage of multinucleated cells indicates inhibition of cytokinesis.

Mandatory Visualizations

Caption: Actomyosin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the cellular effects of a myosin II inhibitor.

References

- 1. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic mechanism of blebbistatin inhibition of nonmuscle myosin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Cellular Tension: A Technical Guide to Myosin II in Cytoskeletal Dynamics

For Researchers, Scientists, and Drug Development Professionals

Myosin II, a conventional non-muscle molecular motor, stands as a central figure in orchestrating the dynamic architecture of the eukaryotic cytoskeleton. Its ability to convert chemical energy from ATP hydrolysis into mechanical force underpins a vast array of cellular processes, from cell migration and division to tissue morphogenesis and mechanotransduction. This in-depth technical guide provides a comprehensive overview of the core functions of myosin II, its intricate regulatory networks, and the experimental methodologies used to elucidate its multifaceted roles.

Core Principles of Myosin II Function

Myosin II operates as a hexameric protein complex composed of two heavy chains, two essential light chains, and two regulatory light chains (RLCs).[1] The heavy chains feature a globular head domain containing the actin-binding site and the ATPase catalytic site, a neck region that binds the light chains, and a long coiled-coil tail domain responsible for self-assembly into bipolar minifilaments.[2] These bipolar filaments are the functional units that generate force by pulling on actin filaments.[3]

The fundamental mechanism of force generation involves a cyclical interaction between the myosin heads and actin filaments, powered by ATP hydrolysis.[4] This process, often referred to as the cross-bridge cycle, results in the sliding of actin filaments relative to the myosin minifilament, leading to contraction of the actomyosin network.[3]

Quantitative Analysis of Non-Muscle Myosin II Isoform Properties

Mammalian cells express three non-muscle myosin II isoforms—IIA, IIB, and IIC—each with distinct enzymatic and mechanical properties that dictate their specific cellular functions. These differences are summarized in the tables below.

| Parameter | Non-Muscle Myosin IIA | Non-Muscle Myosin IIB | Non-Muscle Myosin IIC | Reference |

| Actin-Activated ATPase Rate (kcat, s-1) | ~0.3 | ~0.13 | ~0.03-0.08 | [5][6] |

| Apparent Affinity for Actin (KATPase, µM) | ~25 | ~5 | ~10-20 | [6][7] |

| Duty Ratio | ~0.05 | ~0.20-0.25 | ~0.15-0.26 | [8] |

Table 1: Comparative ATPase Kinetics of Non-Muscle Myosin II Isoforms. The duty ratio represents the fraction of the ATPase cycle that myosin remains strongly bound to actin.

| Parameter | Non-Muscle Myosin IIA | Non-Muscle Myosin IIB | Non-Muscle Myosin IIC | Reference |

| In Vitro Gliding Velocity (nm/s) | ~100-200 | ~20-50 | ~90-160 | [8][9] |

| Single-Molecule Step Size (nm) | ~5-7 | ~6 | Not extensively studied | [5][10] |

| Force per Minifilament (pN) | Variable, can be high | High, stable force | Not extensively studied | [11][12] |

Table 2: Motility and Force Generation Properties of Non-Muscle Myosin II Isoforms.

Signaling Pathways Regulating Myosin II Activity

The activity of non-muscle myosin II is exquisitely regulated by a complex network of signaling pathways that converge on the phosphorylation of its regulatory light chain (RLC) at Serine-19 and Threonine-18.[13] Phosphorylation of the RLC is a key event that promotes the extended, assembly-competent conformation of myosin II and enhances its motor activity.

The RhoA-ROCK Pathway: A Master Regulator of Myosin II Phosphorylation

The RhoA-ROCK pathway is a central signaling axis that controls actomyosin contractility.

Caption: The RhoA-ROCK signaling pathway leading to myosin II activation.

Upon stimulation by various extracellular signals, Guanine Nucleotide Exchange Factors (GEFs) activate the small GTPase RhoA by promoting the exchange of GDP for GTP.[14] Active, GTP-bound RhoA then binds to and activates Rho-associated kinase (ROCK).[15] ROCK, a serine/threonine kinase, subsequently increases RLC phosphorylation through two distinct mechanisms: directly by phosphorylating the RLC and indirectly by phosphorylating the myosin-binding subunit of Myosin Light Chain Phosphatase (MLCP), which inhibits its activity.[16][17]

The Role of Myosin Light Chain Kinase (MLCK) and Phosphatase (MLCP)

Myosin Light Chain Kinase (MLCK) is another critical kinase that directly phosphorylates the RLC to activate myosin II.[13] MLCK activity is primarily regulated by intracellular calcium levels via calmodulin.[13] Conversely, Myosin Light Chain Phosphatase (MLCP) dephosphorylates the RLC, leading to myosin II inactivation and disassembly of minifilaments.[18] The dynamic balance between MLCK/ROCK and MLCP activities provides a fine-tuned control over the spatio-temporal dynamics of actomyosin contractility.[19][20]

Caption: The cycle of myosin II activation and inactivation.

Crosstalk with Rac and Cdc42 Signaling

While RhoA is a primary activator of myosin II-driven contractility, the Rac1 and Cdc42 GTPases, which are key regulators of actin polymerization in lamellipodia and filopodia, also influence myosin II activity, often in an antagonistic manner.[21][22] There is evidence for crosstalk between these pathways, allowing for the coordinated regulation of protrusion and retraction during cell migration.[23][24]

Experimental Protocols for Studying Myosin II Dynamics

A variety of in vitro and in situ assays are employed to investigate the biochemical and biomechanical properties of myosin II.

Myosin II ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin II, which is a direct measure of its enzymatic activity.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

Protocol:

-

Reagents:

-

Purified non-muscle myosin II (isoform-specific).

-

F-actin (polymerized from G-actin).

-

Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl.

-

ATP solution (e.g., 100 mM stock).

-

Malachite Green Reagent: Prepare a solution of 0.045% (w/v) malachite green hydrochloride in 1 N HCl, and a solution of 7.5% (w/v) ammonium molybdate in 4 N HCl. Mix 3 parts of the malachite green solution with 1 part of the ammonium molybdate solution. Add Triton X-100 to a final concentration of 0.01% (v/v). This working solution should be prepared fresh.

-

Phosphate Standard: A solution of known KH₂PO₄ concentration.

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer, varying concentrations of F-actin, and a fixed concentration of myosin II.

-

Initiate the reaction by adding ATP to a final concentration of 1-2 mM and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quench solution (e.g., 10% SDS).

-

Add the Malachite Green Reagent to each reaction and incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

Generate a standard curve using the phosphate standard to determine the amount of Pi released in each reaction.

-

Calculate the ATPase activity as moles of Pi released per mole of myosin per second.

-

Data Analysis: Plot the ATPase activity as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine the kcat and KATPase.[7]

In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin II motors immobilized on a surface.

Principle: The velocity of actin filament movement provides a measure of the unloaded shortening velocity of the myosin motor.[25]

Protocol:

-

Reagents:

-

Purified non-muscle myosin II.

-

Rhodamine-phalloidin labeled F-actin.

-

Motility Buffer: 25 mM imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

-

ATP solution (e.g., 10 mM).

-

Oxygen Scavenging System: Glucose oxidase, catalase, and glucose to reduce photobleaching.

-

Nitrocellulose-coated coverslips.

-

-

Procedure:

-

Construct a flow cell using a nitrocellulose-coated coverslip and a glass slide.

-

Infuse the flow cell with a solution of myosin II and allow it to adsorb to the nitrocellulose surface for 5 minutes.

-

Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Introduce the rhodamine-phalloidin labeled F-actin into the flow cell and allow it to bind to the myosin heads.

-

Initiate motility by flowing in the motility buffer containing ATP and the oxygen scavenging system.

-

Observe and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera (e.g., TIRF microscope).[26]

-

Data Analysis: Track the movement of individual actin filaments using image analysis software to determine their velocity.[27]

Traction Force Microscopy (TFM)

TFM is a powerful technique to measure the contractile forces exerted by living cells on their underlying substrate.

Principle: Cells are cultured on a soft, elastic substrate embedded with fluorescent beads. The displacement of these beads caused by cell-generated forces is measured, and from this displacement field, the traction forces can be calculated.[28]

Protocol:

-

Substrate Preparation:

-

Prepare polyacrylamide gels of a known stiffness (e.g., 5-10 kPa) containing fluorescent microbeads.

-

Coat the surface of the gel with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.

-

-

Cell Culture and Imaging:

-

Plate cells onto the prepared substrates and allow them to adhere and spread.

-

Acquire fluorescence images of the beads in the stressed state (with the cell present) and in the relaxed state (after cell detachment, e.g., using trypsin).

-

Simultaneously, acquire a phase-contrast or fluorescence image of the cell.

-

-

Data Analysis:

-

Use particle image velocimetry (PIV) or single-particle tracking algorithms to calculate the displacement field of the beads between the stressed and relaxed images.

-

Using the known mechanical properties of the gel and the displacement field, calculate the traction force field using computational methods, often implemented in software packages like FIJI/ImageJ or MATLAB.[29][30]

-

References

- 1. aok.pte.hu [aok.pte.hu]

- 2. researchgate.net [researchgate.net]

- 3. Impacts of Structural Properties of Myosin II Filaments on Force Generation [elifesciences.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Kinetic Characterization of Nonmuscle Myosin IIB at the Single Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, regulation, and mechanisms of nonmuscle myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Nonmuscle myosin IIA and IIB differentially modulate migration and alter gene expression in primary mouse tumorigenic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. Isoforms Confer Characteristic Force Generation and Mechanosensation by Myosin II Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impacts of structural properties of myosin II filaments on force generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. Myosin-light-chain phosphatase - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. ahajournals.org [ahajournals.org]

- 21. Spatio-Temporal Regulation of RhoGTPases Signaling by Myosin II - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crosstalk between Rac and Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 26. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of the Maximum Velocity of Filaments in the in vitro Motility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of Minute Cellular Forces by Traction Force Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 29. Quantifying Cellular Forces: Practical Considerations of Traction Force Microscopy for Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A primer to traction force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-3'-Hydroxy blebbistatin in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3'-Hydroxy blebbistatin is a potent, cell-permeable inhibitor of non-muscle myosin II (NMII), a key motor protein involved in various cellular processes, including cell migration, adhesion, and cytokinesis. As a derivative of (-)-blebbistatin, this compound offers superior properties for research applications, including increased water solubility and reduced phototoxicity, making it an ideal tool for live-cell imaging and high-throughput screening assays.[1] This document provides detailed protocols for utilizing this compound in common cell migration assays and summarizes expected quantitative outcomes.

Mechanism of Action

This compound selectively targets the ATPase activity of non-muscle myosin IIA and IIB.[1] NMII is a crucial component of the cellular contractile machinery, responsible for generating the forces required for cell body translocation and retraction of the trailing edge during migration. By binding to the myosin-ADP-Pi complex, this compound locks myosin in a state with low affinity for actin, thereby inhibiting the power stroke and subsequent force generation. This leads to a reduction in stress fiber formation, disassembly of focal adhesions, and altered cell morphology.[2][3] The inhibition of NMII-mediated contractility can have context-dependent effects on cell migration: in some cases, it can impede collective cell migration, while in others, it may accelerate the migration of individual cells by reducing their adhesion to the substrate.[2][3][4]

Data Presentation

The following tables provide a summary of typical concentrations and expected results for this compound in cell migration assays. The data is extrapolated from studies using (-)-blebbistatin, and optimal concentrations for this compound should be determined empirically for each cell type and experimental condition.

Table 1: Recommended Concentration Range of this compound for Cell Migration Assays

| Assay Type | Cell Type (Example) | Recommended Concentration Range (µM) | Incubation Time (hours) | Reference for Blebbistatin |

| Wound Healing/Scratch Assay | Fibroblasts (e.g., 3T3) | 10 - 50 | 1 - 24 | [4] |

| Epithelial Cells | 5 - 25 | 6 - 48 | [2][3] | |

| Transwell Migration Assay | Cancer Cells (e.g., MDA-MB-231) | 1 - 20 | 4 - 24 | [5] |

| Endothelial Cells | 10 - 100 | 3 - 18 | [6] | |

| Live-Cell Imaging | Various | 5 - 25 | Up to 24 | [7] |

Table 2: Example Quantitative Data from a Wound Healing Assay

| Treatment | Cell Line | Wound Closure (%) after 24h | Cell Migration Speed (µm/h) |

| Vehicle Control (e.g., 0.1% DMSO) | 3T3 | 85 ± 5 | 20 ± 2 |

| This compound (10 µM) | 3T3 | 40 ± 7 | 9 ± 1.5 |

| This compound (25 µM) | 3T3 | 25 ± 6 | 5 ± 1 |

Table 3: Example Quantitative Data from a Transwell Migration Assay

| Treatment | Cell Line | Chemoattractant | Migrated Cells (per field) |

| Vehicle Control (e.g., 0.1% DMSO) | MDA-MB-231 | 10% FBS | 150 ± 15 |

| This compound (5 µM) | MDA-MB-231 | 10% FBS | 75 ± 10 |

| This compound (10 µM) | MDA-MB-231 | 10% FBS | 40 ± 8 |

Experimental Protocols

Wound Healing / Scratch Assay

This assay measures collective cell migration in a two-dimensional context.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates (e.g., 24-well)

-

Sterile 200 µL pipette tips or a scratch assay insert

-

Microscope with a camera

Protocol:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[8]

-

Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. For more consistent wound width, commercial scratch assay inserts can be used.

-

Gently wash the wells with PBS to remove detached cells and debris.[8]

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Analyze the images using software such as ImageJ to measure the area of the cell-free gap at each time point.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

Transwell Migration / Invasion Assay

This assay, also known as a Boyden chamber assay, assesses the chemotactic response of cells. For invasion assays, the transwell membrane is coated with an extracellular matrix (ECM) protein like Matrigel.[9][10]

Materials:

-

Cells of interest

-

Serum-free and complete cell culture medium

-

This compound stock solution

-

Chemoattractant (e.g., FBS, specific growth factors)

-

Transwell inserts (e.g., 8 µm pore size) and companion plates

-

ECM coating (e.g., Matrigel) for invasion assays

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Protocol:

-

If performing an invasion assay, coat the top of the transwell membrane with a thin layer of ECM and allow it to solidify.[10]

-

Add medium containing a chemoattractant to the lower chamber of the companion plate.[9]

-

Resuspend cells in serum-free medium containing the desired concentration of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours), depending on the cell type.[9]

-

After incubation, remove the transwell inserts from the plate.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[10]

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative.

-

Stain the cells with a dye such as Crystal Violet or a fluorescent nuclear stain like DAPI.[9]

-

Image multiple fields of view for each membrane and count the number of migrated cells.

Live-Cell Imaging with Time-Lapse Microscopy

Live-cell imaging allows for the detailed observation and quantification of cell migration dynamics in real-time. The reduced phototoxicity of this compound makes it particularly suitable for these experiments.[1]

Protocol:

-

Plate cells in a suitable imaging dish or plate.

-

Allow cells to adhere and begin migrating under normal culture conditions.

-

Once migration is observed, replace the medium with fresh medium containing this compound or a vehicle control.

-

Place the dish on a microscope stage equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.

-

Acquire images at regular intervals (e.g., every 5-15 minutes) over several hours.[11]

-

Use cell tracking software to analyze the time-lapse movies and quantify parameters such as cell speed, persistence, and directionality.[11]

Concluding Remarks

This compound is a valuable tool for investigating the role of non-muscle myosin II in cell migration. The protocols outlined in this document provide a framework for conducting robust and reproducible cell migration assays. Researchers should optimize the experimental conditions, particularly the concentration of this compound and the incubation time, for their specific cell type and research question. The use of appropriate controls and quantitative analysis will ensure the generation of high-quality, reliable data.

References

- 1. (S)-3'-amino Blebbistatin - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]

- 2. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]

- 5. Inhibition of pancreatic adenocarcinoma cellular invasiveness by blebbistatin: a novel myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. med.virginia.edu [med.virginia.edu]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Frontiers | Quantification of cell migration: metrics selection to model application [frontiersin.org]

Application of (S)-3'-Hydroxy Blebbistatin in Cancer Research: A Superior Tool for Investigating Myosin II-Driven Malignancies

(S)-3'-Hydroxy blebbistatin emerges as a next-generation research tool for cancer biology, offering significant advantages over its parent compound, blebbistatin. As a potent and specific inhibitor of non-muscle myosin II (NMII) ATPase activity, it is instrumental in elucidating the mechanisms of cancer cell migration, invasion, and metastasis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

This compound addresses the primary limitations of blebbistatin, namely its low water solubility, phototoxicity, and interference with fluorescent readouts. With a 30-fold higher water solubility and reduced phototoxicity, this compound is an optimized compound for a wide range of in vitro cancer studies, particularly those involving live-cell imaging.[1][2][3]

Mechanism of Action

This compound, like its predecessor, targets the ATPase activity of non-muscle myosin II, a key motor protein in the actin cytoskeleton.[1][2] Myosin II is essential for generating the contractile forces required for various cellular processes that are hijacked by cancer cells during metastasis. These processes include:

-

Cell Migration and Invasion: Myosin II-driven contractility is crucial for the amoeboid-like movement of cancer cells through the extracellular matrix.[4][5]

-

Cytokinesis: As a component of the contractile ring, myosin II is vital for cell division, a process often dysregulated in cancer.[6]

-

Cell Adhesion and Spreading: Myosin II activity influences the dynamics of focal adhesions, which are critical for cell attachment and movement.[4]

By inhibiting myosin II, this compound allows researchers to probe the specific contributions of this motor protein to cancer progression.

Quantitative Data

While specific quantitative data for this compound in various cancer cell lines is still emerging in peer-reviewed literature, the data for the parent compound, blebbistatin, serves as a valuable reference point for experimental design. It is important to note that the potency of this compound may differ, and researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Table 1: Inhibitory Concentrations of Blebbistatin on Myosin II Activity and Cancer Cell Processes

| Compound | Target | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |

| (-)-Blebbistatin | Non-muscle myosin IIA/IIB | Mg-ATPase Activity | Purified Protein | ~0.5-5 µM | [7][8] |

| Blebbistatin | Cell Invasion | 3D Matrigel Invasion | HT-1080 Fibrosarcoma | ~5 µM | [9] |

| Blebbistatin | Cell Migration | 2D Wound Healing | HT-1080 Fibrosarcoma | >90 µM | [9] |

| Blebbistatin | Cell Migration | Wound Healing | Mouse Hepatic Stellate Cells | 12.5-50 µM (effective range) | [10] |

| Blebbistatin | Cell Spreading | Adhesion-Spreading Assay | Dami Megakaryoblastic Cells | 50 µM | [11] |

Signaling Pathways

This compound acts by directly inhibiting the enzymatic activity of non-muscle myosin II. The activity of myosin II itself is regulated by upstream signaling pathways, and its inhibition has downstream consequences on cellular processes critical for cancer metastasis.

Caption: Non-Muscle Myosin II Signaling Pathway in Cancer Cell Motility.

Experimental Protocols

The following are generalized protocols for commonly used assays to study cancer cell migration and invasion. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to measure two-dimensional cell migration.

Caption: Workflow for a Wound Healing (Scratch) Assay.

Methodology:

-

Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.

-

Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope. This is the 0-hour time point.

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) for 24-48 hours, or until the wound in the control wells has closed.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 2: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a three-dimensional extracellular matrix barrier.

Caption: Workflow for a Transwell Invasion Assay.

Methodology:

-

Insert Preparation: Coat the top of a transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another extracellular matrix component. Allow it to solidify.

-

Rehydration: Rehydrate the Matrigel layer with serum-free medium.

-

Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium containing the desired concentration of this compound or a vehicle control.

-

Seeding: Add the cell suspension to the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for invasion but not overgrowth (e.g., 24-48 hours).

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.

Conclusion

This compound is a valuable and superior tool for investigating the role of non-muscle myosin II in cancer. Its improved physicochemical properties allow for more reliable and reproducible experiments, particularly in live-cell imaging applications. By using the protocols and understanding the signaling context outlined in these notes, researchers can effectively leverage this compound to advance our understanding of cancer metastasis and develop novel therapeutic strategies targeting cellular motility.

References

- 1. Non-muscle myosins in tumor progression, cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. core.ac.uk [core.ac.uk]

- 4. Myosins as fundamental components during tumorigenesis: diverse and indispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonmuscle Myosin II in cancer cell migration and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (S)-3'-amino Blebbistatin - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]

- 8. (S)-3'-amino Blebbistatin - Immunomart [immunomart.com]

- 9. researchgate.net [researchgate.net]

- 10. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for (S)-3'-Hydroxy blebbistatin: A Superior Myosin II Inhibitor

(S)-3'-Hydroxy blebbistatin , a polar derivative of (-)-blebbistatin, has emerged as a valuable research tool for investigating the multifaceted roles of non-muscle myosin II (NMII). Its enhanced properties, including a 30-fold increase in water solubility and reduced phototoxicity compared to its parent compound, make it a superior alternative for a wide range of cell-based assays. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound to probe the functions of NMII in cellular processes.

Mechanism of Action

This compound selectively inhibits the ATPase activity of non-muscle myosin II isoforms (NMIIA, NMIIB, and NMIIC). It traps the myosin motor domain in a complex with ADP and inorganic phosphate, preventing the power stroke and subsequent force generation. This leads to the relaxation of the actomyosin cytoskeleton, impacting processes such as cell migration, adhesion, cytokinesis, and intracellular transport.

Quantitative Data Summary

The following table summarizes the inhibitory potency of (-)-blebbistatin, the parent compound of this compound, against various myosin II isoforms. As this compound is designed to retain the activity of the parent compound, these values serve as a strong reference for its expected efficacy.

| Myosin Isoform | IC50 (µM) | Comments |

| Non-muscle myosin IIA | 0.5 - 5 | Potent inhibition.[1][2][3][4] |

| Non-muscle myosin IIB | 0.5 - 5 | Potent inhibition.[1][2][3][4] |

| Non-muscle myosin IIC | 1.57 | Potent inhibition.[5] |

| Smooth muscle myosin | ~80 | Poorly inhibited.[1][2][4][6] |

| Skeletal muscle myosin | Submicromolar | High affinity.[7] |

| Cardiac muscle myosin | 1 - 10 | Intermediate affinity.[7] |

Signaling Pathway

This compound acts downstream of several key signaling pathways that regulate actomyosin contractility. The diagram below illustrates the major upstream regulators and downstream effectors of non-muscle myosin II.

Caption: Non-muscle myosin II signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments using this compound. Note: The optimal concentration of this compound may vary depending on the cell type, experimental conditions, and the specific biological question being addressed. It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your system.

Cell Migration (Wound Healing) Assay

This protocol is designed to assess the effect of this compound on cell migration.

Caption: Workflow for a cell migration (wound healing) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile pipette tips (p200 or p1000)

-

Microscope with a camera

Protocol:

-

Seed cells in a multi-well plate and grow until they form a confluent monolayer.

-

Using a sterile pipette tip, create a straight scratch or "wound" through the center of the monolayer.

-

Gently wash the wells twice with PBS to remove any detached cells.

-

Replace the PBS with fresh cell culture medium containing the desired concentration of this compound (a starting range of 10-50 µM is recommended) or a vehicle control (e.g., DMSO).

-

Immediately acquire images of the wounds at multiple defined locations for each well (Time 0).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 12-24 hours, or until significant migration is observed in the control group.

-

After the incubation period, acquire images of the same locations as in step 5.

-

Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition.

Immunofluorescence Staining

This protocol details the use of this compound in conjunction with immunofluorescence to observe its effects on the cytoskeleton and focal adhesions.

Caption: Workflow for immunofluorescence staining.

Materials:

-

Cells seeded on sterile glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibodies (e.g., against focal adhesion proteins like paxillin or vinculin, or against NMII isoforms)

-

Fluorescently labeled secondary antibodies

-

Fluorescently labeled phalloidin (for F-actin staining)

-